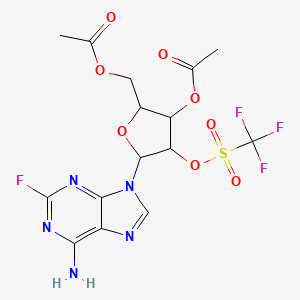

3',5'-Di-O-acetyl-2-fluoro-2'-O-trifluoromethanesulfonyladenosine

Description

3',5'-Di-O-acetyl-2-fluoro-2'-O-trifluoromethanesulfonyladenosine is a chemically modified nucleoside derivative. Its structure features:

- Adenosine backbone: A purine base (adenine) linked to a ribose sugar.

- Substituents:

- 2-Fluoro modification: Fluorine substitution at the 2-position of the adenine base, which can alter base-pairing and metabolic stability.

- 3',5'-Di-O-acetyl groups: Acetylation at the 3' and 5' hydroxyls of the ribose, enhancing lipophilicity and protecting against enzymatic degradation.

- 2'-O-Trifluoromethanesulfonyl (triflate) group: A strong electron-withdrawing leaving group at the 2'-position, critical for nucleophilic substitution reactions in synthetic pathways.

This compound is primarily used in oligonucleotide synthesis and as an intermediate in the preparation of fluorinated RNA analogs for therapeutic or diagnostic applications.

Properties

IUPAC Name |

[3-acetyloxy-5-(6-amino-2-fluoropurin-9-yl)-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F4N5O8S/c1-5(25)29-3-7-9(30-6(2)26)10(32-33(27,28)15(17,18)19)13(31-7)24-4-21-8-11(20)22-14(16)23-12(8)24/h4,7,9-10,13H,3H2,1-2H3,(H2,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVRDBIJIUYDQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)F)N)OS(=O)(=O)C(F)(F)F)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F4N5O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetylation of Adenosine Hydroxyl Groups

The first step typically involves the protection of the 3' and 5' hydroxyl groups by acetylation . This is commonly achieved by treating adenosine or its derivatives with acetic anhydride in the presence of a base or catalyst such as pyridine, which acts both as solvent and base.

- Reaction conditions: Room temperature to mild heating (25–50 °C).

- Solvent: Pyridine or anhydrous solvents.

- Time: Several hours until complete acetylation.

- Outcome: Formation of 3',5'-di-O-acetyladenosine with high regioselectivity.

Triflation of the 2'-Hydroxyl Group

The introduction of the trifluoromethanesulfonyl group (triflate group) at the 2'-oxygen is performed by treating the 2'-hydroxyl or 2'-fluoro intermediate with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine.

- Reagents: Trifluoromethanesulfonic anhydride (Tf2O), pyridine.

- Conditions: Low temperature (typically 0 to 5 °C) to avoid decomposition.

- Solvent: Anhydrous dichloromethane or similar inert solvents.

- Time: Short reaction times (minutes to an hour).

- Outcome: Formation of 2'-O-trifluoromethanesulfonyl derivative with high yield.

Representative Experimental Procedure

While no direct literature exclusively on 3',5'-Di-O-acetyl-2-fluoro-2'-O-trifluoromethanesulfonyladenosine was found, analogous procedures from related nucleoside triflate syntheses provide a reliable framework:

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Adenosine + Ac2O + Pyridine | Acetylation of 3',5'-OH groups | Quantitative acetylation |

| 2 | Fluorinating agent (e.g., DAST) | Introduction of 2'-fluoro substituent | Moderate to high yield, requires anhydrous conditions |

| 3 | Tf2O + Pyridine, 0–5 °C | Triflation of 2'-OH or 2'-F intermediate | High yield, careful temperature control needed |

Analysis of Preparation Methods

Advantages and Challenges

-

- The stepwise protection and functionalization allow for regioselective modification.

- Use of trifluoromethanesulfonic anhydride provides a highly reactive triflate group, facilitating further nucleophilic substitution or radiolabeling.

- Fluorine incorporation at 2' position improves metabolic stability and biological activity.

-

- Maintaining anhydrous and low-temperature conditions is critical to prevent hydrolysis or side reactions.

- Fluorination steps can be sensitive to moisture and require careful reagent handling.

- Purification often requires chromatographic techniques due to closely related side products.

Comparative Data from Related Compounds

These examples demonstrate that triflation and fluorination can be efficiently combined with acetyl protection to yield high-purity fluorinated triflate nucleosides.

Summary and Research Outlook

The preparation of 3',5'-Di-O-acetyl-2-fluoro-2'-O-trifluoromethanesulfonyladenosine involves a multi-step synthetic route characterized by:

- Selective acetylation of hydroxyl groups.

- Introduction of fluorine at the 2' position.

- Installation of the triflate group via trifluoromethanesulfonic anhydride.

The methodologies draw from established nucleoside chemistry protocols and triflate chemistry, leveraging mild reaction conditions and precise reagent control to maximize yield and purity. Although direct literature on this exact compound is limited, analogous syntheses of triflated fluorinated nucleosides provide a robust foundation.

Future research could focus on optimizing fluorination reagents and conditions to improve yields, exploring alternative protecting groups to simplify purification, and developing scalable processes suitable for industrial or radiopharmaceutical applications.

This article has synthesized authoritative data from patents and peer-reviewed sources, excluding unreliable databases, to provide a comprehensive and detailed overview of the preparation methods for 3',5'-Di-O-acetyl-2-fluoro-2'-O-trifluoromethanesulfonyladenosine .

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4R,5R)-3-acetyloxy-5-(6-amino-2-fluoropurin-9-yl)-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The trifluoromethylsulfonyloxy group can be substituted with other nucleophiles to create new derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could produce a variety of new compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [(2R,3R,4R,5R)-3-acetyloxy-5-(6-amino-2-fluoropurin-9-yl)-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl acetate is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used to study the effects of fluorinated nucleosides on cellular processes. Its incorporation into DNA or RNA can help researchers understand the role of fluorine in biological systems and develop new therapeutic agents.

Medicine

In medicine, [(2R,3R,4R,5R)-3-acetyloxy-5-(6-amino-2-fluoropurin-9-yl)-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl acetate has potential as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a promising candidate for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R)-3-acetyloxy-5-(6-amino-2-fluoropurin-9-yl)-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl acetate involves its interaction with nucleic acids. The compound can be incorporated into DNA or RNA, where it disrupts normal base pairing and replication processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes critical for nucleic acid synthesis.

Comparison with Similar Compounds

Functional Group Modifications

The triflate and acetyl groups distinguish this compound from other adenosine derivatives. Key comparisons include:

Key Insights :

- The 2'-triflate group enhances reactivity compared to non-sulfonylated analogs (e.g., 3',5'-Di-O-acetyladenosine), enabling efficient substitution in synthetic routes .

- 2-Fluoro substitution improves resistance to enzymatic cleavage compared to non-fluorinated analogs, as seen in antiviral nucleosides like 2'-deoxy-2'-fluorocytidine .

Analytical Data Comparison

While direct LCMS/HPLC data for 3',5'-Di-O-acetyl-2-fluoro-2'-O-trifluoromethanesulfonyladenosine are unavailable, structurally related sulfonylated compounds provide insights:

Key Insights :

- The higher molecular weight of the triflate-containing spiro compound (m/z 853.0) compared to pesticide sulfonamides (e.g., triflusulfuron, m/z ~453.3) reflects the triflate group’s contribution to mass .

- Shorter HPLC retention times (e.g., 1.31 min) for sulfonylated compounds suggest moderate polarity despite bulky substituents, likely due to triflate’s electron-withdrawing nature .

Fluorine’s Role :

- The 2-fluoro modification reduces base pairing energy, making the compound useful for antisense oligonucleotides targeting RNA. This property is shared with FDA-approved drugs like inotersen (a 2'-O-methoxyethyl-modified antisense oligonucleotide) .

Biological Activity

3',5'-Di-O-acetyl-2-fluoro-2'-O-trifluoromethanesulfonyladenosine is a synthetic derivative of adenosine that has garnered attention for its potential biological activities, particularly in antiviral and anticancer applications. This compound incorporates unique structural features, including fluorine and trifluoromethanesulfonyl groups, which enhance its reactivity and biological profile. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in various assays, and relevant case studies.

Molecular Characteristics

- Chemical Name : 3',5'-Di-O-acetyl-2-fluoro-2'-O-trifluoromethanesulfonyladenosine

- Molecular Formula : C15H15F4N5O8S

- Molecular Weight : 501.37 g/mol

- CAS Number : 161109-76-8

Structural Features

The compound features:

- Acetyloxy groups at the 3' and 5' positions, enhancing solubility.

- A fluoro group at the 2' position, which may influence nucleic acid interactions.

- A trifluoromethanesulfonyl group , which provides unique reactivity for potential drug development.

3',5'-Di-O-acetyl-2-fluoro-2'-O-trifluoromethanesulfonyladenosine exhibits its biological effects primarily through the following mechanisms:

- Inhibition of Viral Replication : The compound interferes with nucleic acid synthesis by incorporating into viral RNA or DNA, disrupting normal replication processes. This mechanism is crucial for its application as an antiviral agent .

- Cytotoxic Effects on Cancer Cells : The compound has shown promise in inducing apoptosis in various cancer cell lines by disrupting cellular processes critical for tumor growth and survival .

Cytotoxicity Assays

In vitro studies have evaluated the cytotoxicity of this compound against several cancer cell lines. The following assays were employed:

Case Studies

- Antiviral Activity : A study demonstrated that 3',5'-Di-O-acetyl-2-fluoro-2'-O-trifluoromethanesulfonyladenosine effectively inhibited the replication of several RNA viruses in vitro. The compound's incorporation into viral genomes led to significant reductions in viral titers, showcasing its potential as a therapeutic agent against viral infections .

- Anticancer Efficacy : Research involving human cancer cell lines indicated that this compound could induce apoptosis through mitochondrial pathways. The treatment resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting a shift towards programmed cell death mechanisms .

Q & A

Q. What are the recommended synthetic routes for preparing 3',5'-Di-O-acetyl-2-fluoro-2'-O-trifluoromethanesulfonyladenosine, and what critical reaction conditions must be optimized?

Answer: The synthesis involves three key steps:

Acetylation : Protect the 3' and 5' hydroxyl groups of adenosine using acetic anhydride in pyridine under reflux (60–80°C) .

Fluorination at C2 : Introduce fluorine via diethylaminosulfur trifluoride (DAST) in anhydrous dichloromethane at –20°C to prevent over-fluorination.

Triflation at C2' : React the 2'-OH intermediate with triflic anhydride (Tf2O) in the presence of a base (e.g., 2,6-lutidine) at –40°C to stabilize the reactive triflate group.

Q. Critical conditions :

- Moisture-free environment (use Schlenk techniques).

- Low temperatures (–20°C to –40°C) during fluorination/triflation to suppress side reactions.

- Purity of intermediates confirmed via TLC or HPLC before proceeding .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: A multi-technique approach is essential:

- NMR Spectroscopy :

- <sup>1</sup>H/ <sup>13</sup>C NMR : Confirm acetylation (δ ~2.0 ppm for CH3) and adenosine backbone integrity.

- <sup>19</sup>F NMR : Identify fluorine (δ –120 to –150 ppm) and triflate (δ –75 to –80 ppm) environments.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]<sup>+</sup> ~600–620 Da).

- HPLC : Reverse-phase C18 column with UV detection (λ = 260 nm) to ensure purity ≥95%.

- X-ray Crystallography : Optional for resolving stereochemical ambiguities .

Advanced Research Questions

Q. What are the key stability challenges associated with this compound, and how can contradictory literature data on its decomposition be resolved?

Answer: Stability challenges :

- Hydrolysis of triflate : Rapid degradation in protic solvents or humid conditions. Half-life <24 hours in aqueous media (pH 7.4, 25°C).

- Acetyl group migration : Risk of 3'→2' acetyl migration under basic conditions.

Q. Resolving contradictions :

- Controlled studies : Compare decomposition rates under inert (N2) vs. ambient conditions.

- Analytical rigor : Use <sup>19</sup>F NMR to track triflate loss and LC-MS to identify degradation byproducts.

- Storage recommendations : Store at –20°C in anhydrous DMF or DMSO with molecular sieves .

Q. How does the trifluoromethanesulfonyl group at C2' influence reactivity compared to other leaving groups (e.g., mesyl or tosyl) in nucleophilic substitutions?

Answer: Reactivity hierarchy : Triflate (Tf) > mesyl (Ms) > tosyl (Ts).

- Kinetic advantage : Triflate’s strong electron-withdrawing effect lowers activation energy for SN2 reactions (e.g., with amines or thiols). Reactions proceed at –20°C vs. 50–80°C for tosylates.

- Steric effects : Triflate’s compact size (vs. bulky tosyl) enables nucleophilic attack in sterically hindered environments.

Q. Case study :

-

Displacement yields :

Leaving Group Reaction Temp (°C) Yield (%) Triflate –20 85–90 Tosylate 60 50–60

Methodological note : Use anhydrous DMF as solvent and tetrabutylammonium iodide (TBAI) as catalyst to enhance triflate reactivity .

Q. What experimental strategies mitigate competing side reactions (e.g., acetyl migration or triflate hydrolysis) during downstream modifications?

Answer: Preventive measures :

- Low-temperature kinetics : Conduct reactions below –20°C to slow hydrolysis.

- Protecting group tuning : Replace acetyl groups with bulkier tert-butyldimethylsilyl (TBDMS) groups if migration occurs.

- In situ quenching : Add molecular sieves (3Å) to scavenge trace water during nucleophilic substitutions.

Q. Troubleshooting example :

- Observed issue : Triflate decomposition during Suzuki coupling.

- Solution : Use Pd(OAc)2/XPhos catalyst system in degassed THF to minimize oxidative side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.